(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217823-31-8
VCID: VC7903478
InChI: InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1
SMILES: C1C(CNC1C(=O)O)N=[N+]=[N-].Cl
Molecular Formula: C5H9ClN4O2
Molecular Weight: 192.6 g/mol

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1217823-31-8

Cat. No.: VC7903478

Molecular Formula: C5H9ClN4O2

Molecular Weight: 192.6 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride - 1217823-31-8

Specification

CAS No. 1217823-31-8
Molecular Formula C5H9ClN4O2
Molecular Weight 192.6 g/mol
IUPAC Name (2S,4S)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1
Standard InChI Key BVURXEMVHARMIF-MMALYQPHSA-N
Isomeric SMILES C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl
SMILES C1C(CNC1C(=O)O)N=[N+]=[N-].Cl
Canonical SMILES C1C(CNC1C(=O)O)N=[N+]=[N-].Cl

Introduction

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development. This compound is characterized by an azido group attached to a pyrrolidine ring, which imparts unique reactivity and versatility in chemical synthesis. Its applications span peptide synthesis, drug development, bioconjugation, and material science.

Synthesis Methods

The synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride typically involves the azidation of a suitable pyrrolidine precursor. A common method includes using (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid as the starting material. The hydroxyl group is converted to an azido group through a substitution reaction using sodium azide in a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.

Chemical Reactions and Applications

This compound undergoes various chemical reactions, including:

  • Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reaction TypeDescriptionProducts
SubstitutionAzido group replacementVarious derivatives
ReductionAzido to amine conversionAminopyrrolidine derivatives
CycloadditionFormation of triazolesTriazole derivatives

Applications in Scientific Research

  • Peptide Synthesis: This compound serves as a key building block in peptide synthesis, facilitating click chemistry applications for novel therapeutic agents.

  • Drug Development: Valuable in creating prodrugs that require specific bioactivation, enhancing bioactivity and selectivity.

  • Bioconjugation: Used for linking drugs or imaging agents to biomolecules.

  • Material Science: Utilized in functionalized polymers for coatings and drug delivery systems.

Application AreaDescription
Peptide SynthesisKey building block for novel therapeutic agents; enables click chemistry applications
Drug DevelopmentValuable for creating prodrugs; enhances bioactivity and selectivity
BioconjugationFacilitates attachment of drugs or imaging agents to biomolecules
Material ScienceUsed in functionalized polymers; improves performance in coatings and drug delivery systems

Biological Activities and Mechanisms

The biological activity of this compound is attributed to its ability to participate in bioorthogonal reactions, making it useful in labeling and tracking biomolecules. It can act as a substrate or inhibitor in enzymatic reactions, and its derivatives have shown potential in inhibiting glycation processes and facilitating hydrogen-deuterium exchange reactions.

Activity TypeDetails
Enzyme InhibitionACE inhibitor
Glycation InhibitionReduced glycation rates
Catalytic ActivityFacilitated deuterium exchange

Comparison with Similar Compounds

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is distinct due to its azido group, which imparts unique reactivity and versatility. Similar compounds like (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid and (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid lack this specific functionality.

CompoundDescription
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acidPrecursor in synthesis
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acidDifferent functional group

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